4-chloro-2-{(E)-[(2,4-dimethoxybenzyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 4-chloro-2-{(E)-[(2,4-dimethoxybenzyl)imino]methyl}phenol typically involves the condensation of 4-chlorophenol with 2,4-dimethoxybenzaldehyde in the presence of an appropriate catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-chloro-2-{(E)-[(2,4-dimethoxybenzyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-chloro-2-{(E)-[(2,4-dimethoxybenzyl)imino]methyl}phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(2,4-dimethoxybenzyl)imino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-chloro-2-{(E)-[(2,4-dimethoxybenzyl)imino]methyl}phenol include:
4-chloro-2-{[(2,4-dimethoxybenzyl)amino]methyl}phenol: This compound has a similar structure but differs in the presence of an amino group instead of an imino group.
4-chloro-2-{[(2,6-dimethylphenyl)imino]methyl}phenol: This compound has a different substitution pattern on the benzyl group, which can affect its chemical and biological properties.
Properties
IUPAC Name |
4-chloro-2-[(2,4-dimethoxyphenyl)methyliminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-20-14-5-3-11(16(8-14)21-2)9-18-10-12-7-13(17)4-6-15(12)19/h3-8,10,19H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLUBNANPHIHRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN=CC2=C(C=CC(=C2)Cl)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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